KFC protein
Description
Properties
CAS No. |
142725-07-3 |
|---|---|
Molecular Formula |
C5H5N3OS |
Origin of Product |
United States |
Molecular Architecture and Isoform Diversity of Kfc Protein
Amino-Terminal Kinase Domain
The N-terminus of the KFC protein houses a canonical kinase domain. nih.govresearchgate.netscience.gov This domain is a hallmark of the Sterile-20 (Ste20) family of serine/threonine kinases, to which KFC belongs. nih.govresearchgate.netscience.govscience.gov The kinase domain is responsible for the catalytic activity of the protein, enabling it to phosphorylate target substrates and participate in signaling cascades, such as the stress-activated protein kinase (SAPK/JNK) pathway. nih.govresearchgate.netscience.gov The functionality of this domain is crucial for the biological effects attributed to the this compound.
Serine-Rich Regulatory Region
Located downstream of the kinase domain is a region characterized by a high abundance of serine residues. nih.govresearchgate.netscience.gov This serine-rich domain is a key site for post-translational modifications, which can influence the protein's activity and interactions. In the context of the this compound, this region is notably absent in one of its major isoforms, highlighting its potential role in differential regulation. nih.govresearchgate.net
C-Terminal Coiled-Coil Regulatory Domain
The C-terminal end of the this compound features a coiled-coil domain. nih.govresearchgate.netscience.gov Structural predictions indicate a high probability of this region adopting a coiled-coil conformation. researchgate.net Research has demonstrated that this C-terminal domain functions as a negative regulator of the intrinsic kinase activity of the this compound. nih.govresearchgate.netscience.govscience.govscience.gov Truncation of this regulatory C-terminus leads to the activation of the kinase. nih.govresearchgate.net
Alternative Splicing and Isoform Generation
The diversity of the this compound is further enhanced by the process of alternative splicing of its pre-mRNA. nih.govresearchgate.netscience.govscience.gov This mechanism gives rise to at least two distinct isoforms with differing structures and biological properties. nih.govresearchgate.netscience.gov
KFCL (Full-Length) Isoform
The full-length isoform, termed KFCL, consists of 898 amino acids and contains all three major domains: the N-terminal kinase domain, the serine-rich region, and the C-terminal coiled-coil domain. nih.govresearchgate.netscience.gov The overexpression of this isoform in chicken embryo fibroblasts has been shown to significantly increase the growth rate of these cells, a mitogenic effect that was a novel finding for this family of kinases at the time of its discovery. nih.govresearchgate.net
KFCS (Spliced/Short) Isoform and Deletion Analysis
A splice variant of KFC, known as KFCS (for spliced or short form), has been identified. nih.govresearchgate.netscience.gov This isoform arises from an in-frame deletion of 207 nucleotides, which results in the removal of 69 amino acids. nih.govresearchgate.netscience.govscience.govscience.gov This deletion precisely encompasses the serine-rich region of the protein. nih.govresearchgate.netscience.gov Of the 69 amino acids that are excised, 22 are serine residues. researchgate.net Unlike the full-length KFCL, the KFCS isoform does not exhibit the same mitogenic potential when overexpressed in CEF cells. nih.govresearchgate.net
Domain Organization of this compound Isoforms
| Isoform | Total Amino Acids | N-Terminal Kinase Domain | Serine-Rich Region | C-Terminal Coiled-Coil Domain |
|---|---|---|---|---|
| KFCL | 898 | Present | Present | Present |
| KFCS | 829 | Present | Absent (69 amino acid deletion) | Present |
Characteristics of this compound and its Isoforms
| Feature | Description | Source |
|---|---|---|
| Protein Name | Kinase From Chicken (KFC) | nih.govresearchgate.net |
| Protein Family | Sterile-20 (Ste20) family of serine-threonine kinases | nih.govresearchgate.net |
| KFCL Length | 898 amino acids | nih.govresearchgate.netscience.gov |
| KFCS Splicing | 207 nucleotide in-frame deletion | nih.govresearchgate.netscience.gov |
| KFCS Deletion | 69 amino acids | nih.govresearchgate.netscience.gov |
| Deleted Region in KFCS | Serine-rich region | nih.govresearchgate.netscience.gov |
| Regulatory Domain | C-terminal coiled-coil domain (negative regulation) | nih.govresearchgate.netscience.gov |
| Signaling Pathway | Activation of the stress-activated protein kinase (SAPK/JNK) pathway | nih.govresearchgate.netscience.gov |
Structural Elements Dictating Intrinsic Kinase Activity Regulation
The regulation of KFC's intrinsic kinase activity is a finely tuned process governed by specific structural elements within the protein. Key among these are the C-terminal coiled-coil domain and the serine-rich region, which exert significant influence over the catalytic function of the N-terminal kinase domain.
Role of the Coiled-Coil Domain in Negative Regulation of Kinase Activity
The C-terminal region of the this compound, which contains a prominent coiled-coil domain, functions as a negative regulator of its intrinsic kinase activity. researchgate.netnih.gov This autoinhibitory role is a crucial mechanism for maintaining the kinase in a suppressed state until specific activation signals are received. Research has demonstrated that the full-length this compound exhibits a lower basal kinase activity compared to a truncated form lacking the C-terminal regulatory domain. researchgate.netnih.gov
The prevailing model for this negative regulation, based on studies of Ste20-like kinases, suggests an intramolecular interaction where the C-terminal coiled-coil domain folds back to interact with the N-terminal kinase domain. This interaction is thought to sterically hinder the substrate-binding or ATP-binding sites within the catalytic domain, thereby preventing phosphorylation of target proteins. The activation of the kinase is achieved by relieving this inhibition, a process that can be experimentally mimicked by the physical removal of the C-terminal regulatory region. researchgate.netnih.gov This truncation results in a constitutively active kinase, highlighting the critical role of the coiled-coil domain in maintaining the enzyme's basal inactive state.
| Domain | Function in Kinase Regulation | Supporting Evidence |
| Coiled-Coil Domain | Negative regulation of intrinsic kinase activity | Truncation of the C-terminus containing this domain leads to kinase activation. researchgate.netnih.gov |
Impact of the Serine-Rich Region on Kinase Functionality and Splice Variants
The this compound exists in at least two isoforms in chicken embryo fibroblasts: a full-length version (KFCL) and a shorter splice variant (KFCS). researchgate.netnih.gov The KFCS isoform is the result of an in-frame deletion of 207 nucleotides, which removes a 69-amino acid segment corresponding to the serine-rich region. researchgate.net This region is notably rich in serine residues, with 22 of the 69 deleted amino acids being serines. researchgate.net
The absence of this serine-rich region in the KFCS isoform has a profound impact on the biological functionality of the kinase. Studies have shown that while both KFCL and KFCS are located in the cytoplasm, they possess different biological properties. researchgate.net Specifically, the overexpression of the full-length KFCL isoform in chicken embryo fibroblast cells leads to a significant increase in the cell growth rate. researchgate.netnih.gov In contrast, the overexpression of the KFCS isoform, which lacks the serine-rich domain, does not produce the same mitogenic effect. researchgate.netnih.gov
| Isoform | Key Structural Difference | Impact on Kinase Functionality |
| KFCL (Full-length) | Contains the serine-rich region | Promotes a significant increase in cell growth rate when overexpressed. researchgate.netnih.gov |
| KFCS (Spliced variant) | Lacks the 69-amino acid serine-rich region | Does not induce a mitogenic effect when overexpressed. researchgate.netnih.gov |
Functional Roles and Signaling Pathway Integration of Kfc Protein
Modulation of Cellular Proliferation and Mitogenic Potential
KFC exists in different isoforms due to alternative splicing. A significant splice variant has been identified which involves a 207-nucleotide in-frame deletion, resulting in the removal of 69 amino acids that encompass the serine-rich region nih.govnih.govnih.gov. These two main isoforms are referred to as KFCL (full-length) and KFCS (spliced or short form) nih.govnih.gov.
KFCL Isoform's Influence on Cell Growth Rates
Research has demonstrated that the KFCL isoform plays a role in promoting cell growth. Stable CEF cells that overexpress KFCL exhibit a significant increase in their growth rate when compared to parental cells nih.govnih.gov. This observed mitogenic effect was noted as the first such reported for this specific family of kinases at the time of its discovery nih.govnih.gov.
Comparative Biological Properties of KFCL and KFCS Isoforms
The KFCL and KFCS isoforms differ not only in their structure but also in their biological properties nih.govnih.gov. While KFCL overexpression leads to increased cell growth rates, the KFCS isoform does not demonstrate this mitogenic effect in stable CEF cells nih.govnih.gov. This suggests distinct functional roles or regulatory mechanisms between the two isoforms, with the presence of the serine-rich region (deleted in KFCS) or the full C-terminal tail in KFCL being important for its growth-stimulating function nih.govnih.gov.
Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway
KFC has been shown to activate the stress-activated protein kinase (SAPK), also known as the c-Jun N-terminal kinase (JNK) pathway nih.govnih.gov. This activation is particularly evident when the protein undergoes truncation.
Mechanism of JNK Pathway Activation by Truncated KFC Protein
Activation of the SAPK/JNK pathway by KFC occurs when the regulatory C-terminus of the this compound is truncated nih.govnih.gov. The coiled-coil domain located within the C-terminal tail is known to negatively regulate the intrinsic kinase activity of KFC nih.govnih.gov. Truncation effectively removes this inhibitory domain, leading to the activation of KFC and subsequent downstream signaling through the SAPK/JNK cascade nih.govnih.gov.
Interplay with Upstream and Downstream Signaling Components in SAPK/JNK Cascade
The SAPK/JNK pathway is a multi-tiered signaling cascade. While the specific upstream activators of KFC in the context of JNK activation are subject to ongoing research, Ste20-like kinases are generally known to be involved in activating stress-activated protein kinase pathways nih.govnih.govnih.gov. Downstream of KFC in this cascade are the MAP kinase kinases (MAP2Ks), such as MKK4 and MKK7, which directly phosphorylate and activate JNK proteins (MAPK8, MAPK9, MAPK10) nih.govnih.govnih.govgenecards.org. Activated JNK then phosphorylates various downstream targets, including transcription factors, to mediate cellular responses to stress and other stimuli nih.govgenecards.org.
Potential Linkages to Other Kinase Pathways
Beyond the SAPK/JNK pathway, KFC and its related kinases have been linked to other signaling cascades. Human homologs of chicken KFC, which include TAOK1 (hKFC-B), TAOK2 (hKFC-C), and TAOK3 (hKFC-A), are also members of the GCK subfamily of STE20-like kinases and have been shown to interact with other MAPK pathways nih.govnih.govnih.govnih.gov.
Specifically, these human KFC homologs (TAO kinases) are capable of activating the p38 MAP kinase pathway nih.gov. This activation occurs through the specific phosphorylation of upstream MAP kinase kinases, such as MKK3 and MKK6, which then activate p38 (MAPK14) nih.govnih.govgenecards.org. While chicken KFC was primarily linked to JNK activation upon truncation, the human ortholog TAOK3 (hKFC-A, JIK) is reported to activate the p38/MAPK14 cascade and inhibit the basal activity of the MAPK8/JNK cascade, suggesting potential differences in signaling roles between species or isoforms nih.gov. The interplay between KFC/TAO kinases and various MAPK modules highlights their complex roles in cellular signaling networks nih.govnih.gov.
Relationship to Protein Kinase C-Related Serine-Threonine Kinases (e.g., Akt)
While Kinase From Chicken (TAOK3) and its closest homologs like TAOK1 are classified within the STE20 family, distinct from the Protein Kinase C (PKC) family and the AGC kinase family which includes Akt (also known as Protein Kinase B), there is evidence suggesting potential cross-talk and interplay between TAO kinases and pathways involving Akt. Both TAO kinases and Akt are major serine/threonine kinases that integrate signals from various upstream cues to regulate cellular fate.
Research on TAOK1, a human homolog of chicken KFC, has indicated its involvement in regulating the PI3K/Akt signaling pathway in specific biological contexts, such as cerebral ischemic stroke. Studies have shown that TAOK1 can influence the activation state of the PI3K/Akt pathway, although the precise molecular mechanisms underlying this interaction, such as direct phosphorylation or involvement in shared protein complexes, require further detailed investigation. researchgate.netfrontiersin.orgnih.govscienceopen.com This suggests that while not directly phosphorylating Akt, TAO kinases like TAOK1 can be part of broader signaling networks where modulation of one pathway can impact the activity of the other, highlighting the intricate nature of kinase-mediated signal integration within the cell.
Cross-talk with General Mitogen-Activated Protein Kinase (MAPK) Cascades
A well-established functional role of Kinase From Chicken (KFC/TAOK3) and its mammalian counterparts (TAOK1, TAOK3) is their involvement in the activation of general Mitogen-Activated Protein Kinase (MAPK) cascades. TAO kinases act as upstream MAP3Ks (MAPK Kinase Kinases) within these pathways. frontiersin.orgthoracickey.comuniprot.orguniprot.orguniprot.orggenecards.orggenecards.orgnih.govnih.govtandfonline.complos.orgresearchgate.netfrontiersin.orgaai.orgnih.govuniprot.orguniprot.orguniprot.orguniprot.orgnih.govencyclopedia.pub
Specifically, TAOK1 and TAOK3 are known to activate the p38 MAPK and JNK (c-Jun N-terminal kinase) pathways. They achieve this by directly phosphorylating and activating the downstream MAP2Ks (MAPK Kinase) within these cascades. TAOK1 and TAOK3 demonstrate specificity towards MKK3 and MKK6, which are upstream activators of the p38 MAPK pathway. uniprot.orguniprot.orggenecards.orgnih.govnih.govresearchgate.netuniprot.orguniprot.orguniprot.org Additionally, they can phosphorylate and activate MKK4 and MKK7, the upstream kinases for the JNK pathway. thoracickey.comuniprot.orggenecards.orgplos.orgfrontiersin.orguniprot.orguniprot.orgresearchgate.net
The activation of these MAPK pathways by TAO kinases mediates cellular responses to various stimuli, including environmental stress, inflammatory signals, and DNA damage. uniprot.orguniprot.orguniprot.orgnih.govplos.orgnih.govuniprot.orguniprot.orguniprot.orgencyclopedia.pub For instance, activation of the JNK pathway by KFC/TAOK3 and its homologs can lead to the phosphorylation of transcription factors like c-Jun, influencing gene expression related to apoptosis and stress responses. thoracickey.comresearchgate.netuniprot.orguniprot.orgresearchgate.netgenecards.orgallenpress.com Similarly, the activation of the p38 MAPK pathway by these kinases impacts a wide range of cellular functions, including inflammation, cell cycle arrest, and apoptosis. uniprot.orguniprot.orguniprot.orggenecards.orggenecards.orgnih.govnih.govresearchgate.netnih.govuniprot.orgnih.govencyclopedia.pubnih.gov
Some studies have also suggested a more complex role for TAOK3 in JNK signaling, potentially acting as a negative regulator of basal JNK activity in certain cellular contexts, highlighting the context-dependent nature of kinase signaling. uniprot.orggenecards.orgfrontiersin.org
The interaction of TAO kinases with MAPK cascades can be summarized as a critical upstream regulatory step, where TAOK1 and TAOK3 integrate signals to specifically activate the p38 and JNK modules, thereby orchestrating diverse cellular outcomes.
Here is a summary of the interactions:
| Upstream Kinase (MAP3K) | Downstream Kinase (MAP2K) | Downstream Kinase (MAPK) | Cellular Pathway |
| KFC/TAOK3, TAOK1 | MKK3 (MAP2K3) | p38 (MAPK14) | Stress-activated, Apoptosis, etc. uniprot.orguniprot.orggenecards.orgnih.govnih.govresearchgate.netuniprot.orguniprot.orguniprot.org |
| KFC/TAOK3, TAOK1 | MKK6 (MAP2K6) | p38 (MAPK14) | Stress-activated, Apoptosis, etc. uniprot.orguniprot.orggenecards.orgnih.govnih.govresearchgate.netuniprot.orguniprot.orguniprot.org |
| KFC/TAOK3, TAOK1 | MKK4 (MAP2K4) | JNK (MAPK8) | Stress-activated, Apoptosis, etc. thoracickey.comuniprot.orggenecards.orgplos.orgfrontiersin.orguniprot.orguniprot.orgresearchgate.net |
| KFC/TAOK3, TAOK1 | MKK7 (MAP2K7) | JNK (MAPK8) | Stress-activated, Apoptosis, etc. thoracickey.comuniprot.orggenecards.orgplos.orgfrontiersin.orguniprot.orguniprot.orgresearchgate.net |
Methodological Approaches in Kfc Protein Research
Molecular Cloning and Expression Systems
The study of KFC protein necessitates its isolation and subsequent expression to obtain sufficient quantities for detailed analysis.
This compound was originally cloned from chicken embryo fibroblast (CEF) cells. nih.govuniroma2.it CEF cells have been extensively utilized in research, including studies on oncogene transformation and viral infections. nih.gov Protocols for isolating CEF cells typically involve enzymatic digestion of embryonic tissues, followed by plating and selection based on adherence properties. kfc.com Fibroblasts, including CEF cells, can be identified by markers such as CD29 and vimentin. kfc.com
To facilitate the production and purification of this compound for research, recombinant expression strategies have been employed, notably using Escherichia coli as a host system. The pET system is a common vector system for producing recombinant proteins in E. coli. Specifically, the pET11d-kfc plasmid and the "kfc fusion system" have been utilized for expressing this compound. The kfc cassette is a DNA sequence designed to encode a fusion protein incorporating specific functional elements: a phosphorylation site for cAMP-dependent protein kinase (PKA), a cleavage site for Factor Xa protease, and a high-affinity calmodulin-binding domain. This fusion system allows for the expression of chimeric proteins in E. coli.
Isolation from Chicken Embryo Fibroblast (CEF) Cells
Biochemical Characterization Techniques
Biochemical methods are crucial for understanding the intrinsic properties of this compound, particularly its enzymatic activity and interactions with other molecules.
As a kinase, a key aspect of this compound characterization involves assessing its intrinsic enzymatic activity in vitro. nih.govuniroma2.it These assays typically measure the ability of the purified protein to phosphorylate a substrate, often using radioactive or non-radioactive detection methods. While specific details of the in vitro kinase assay for this compound itself are linked to its initial characterization, general approaches involve incubating the kinase with a substrate peptide or protein and ATP, followed by quantifying the level of phosphorylation. The coiled-coil domain located in the C-terminal tail of this compound has been shown to negatively regulate its intrinsic kinase activity. nih.govuniroma2.it
Understanding how this compound interacts with other proteins is vital for elucidating its cellular roles. Techniques such as RII overlays and calmodulin-agarose affinity chromatography have been used in this context. RII overlays are a method to identify proteins that interact with the regulatory subunit II (RII) of cAMP-dependent protein kinase. This technique involves immobilizing proteins on a membrane and probing with labeled RII. Calmodulin-agarose affinity chromatography is a purification technique that leverages the high-affinity binding of proteins containing a calmodulin-binding domain to calmodulin immobilized on an agarose (B213101) matrix. This method has been successfully used to purify soluble this compound expressed in E. coli, utilizing the calmodulin-binding domain encoded by the kfc fusion cassette.
In Vitro Assays for Intrinsic Kinase Activity
Cellular and Molecular Assays for Functional Analysis
To determine the biological function of this compound, various cellular and molecular assays are employed. These assays investigate the effects of this compound expression or manipulation on cellular behavior and signaling pathways. Studies have shown that the full-length isoform of this compound (KFCL), but not a spliced variant (KFCS), significantly increases the growth rate of stable CEF cells compared to parental cells, indicating a mitogenic effect. nih.govuniroma2.it Assays such as the WST-1 assay, which measures viable cells, and soft-agar colony formation assays, which assess anchorage-independent growth, have been used to evaluate the growth-promoting potential of this compound. nih.gov Additionally, the subcellular localization of this compound isoforms has been investigated using techniques like transient transfection of tagged constructs into cell lines followed by localization analysis. nih.gov Activation of this compound through truncation of its regulatory C-terminus has been shown to specifically activate the stress-activated protein kinase (SAPK/JNK) pathway. nih.govuniroma2.it
| Technique | Application in this compound Research | Relevant Citations |
| Isolation from CEF Cells | Source of native this compound for cloning. | nih.govuniroma2.itkfc.com |
| Recombinant Expression (E. coli, pET11d-kfc) | Production of recombinant this compound for biochemical and functional studies. | |
| In Vitro Kinase Assays | Measurement of this compound's enzymatic activity. | nih.govuniroma2.it |
| RII Overlays | Investigation of interactions between this compound and RII subunit of PKA. | |
| Calmodulin-agarose Affinity Chromatography | Purification of recombinant this compound utilizing its calmodulin-binding domain. | |
| WST-1 Assay | Assessment of this compound's effect on cell viability and growth rate. | nih.gov |
| Soft-Agar Colony Formation Assay | Evaluation of this compound's potential to induce anchorage-independent growth. | nih.gov |
| Subcellular Localization Studies | Determination of the cellular location of this compound isoforms. | nih.gov |
| Analysis of SAPK/JNK Pathway Activation | Investigation of this compound's role in activating stress-activated protein kinase pathways. | nih.govuniroma2.it |
Cell Growth and Proliferation Assays (e.g., WST-1 assay)
Cell growth and proliferation assays, such as the WST-1 assay, have been utilized to assess the effect of this compound expression on cell viability and growth rates. Studies have shown that stable CEF cells overexpressing the full-length KFCL isoform exhibit a significant increase in growth rate compared to parental cells. genecards.orguniprot.org This indicates a mitogenic potential for KFCL. The WST-1 assay, which measures viable cells, yielded similar results in these investigations. genecards.org However, KFCL did not appear to induce anchorage-independent growth in DF-1 cells when assessed by soft-agar colony assays. genecards.org
Signaling Pathway Activation Assays (e.g., SAPK/JNK phosphorylation analysis)
Investigations into the signaling capabilities of this compound have focused on its interaction with stress-activated protein kinase (SAPK) pathways, particularly the SAPK/JNK pathway. It has been found that KFC, when activated through truncation of its regulatory C-terminus, leads to a specific activation of the SAPK/JNK pathway. genecards.orguniprot.org This suggests a role for KFC as an upstream regulator within this cascade.
Computational and Structural Prediction Methods
Computational approaches have complemented experimental studies by providing insights into the structural features and potential interactions of this compound based on its amino acid sequence.
Sequence Analysis for Domain Identification (e.g., COILS program)
Sequence analysis has been instrumental in identifying key functional domains within the this compound structure. The full-length this compound, comprising 898 amino acids, contains an amino-terminal kinase domain, a serine-rich region, and a C-terminal tail featuring a coiled-coil domain. genecards.orguniprot.org Graphical analysis of the protein sequence using programs like COILS has shown a high probability for the formation of a coiled-coil conformation within the C-terminal tail. genecards.orgproteinatlas.orgebi.ac.uk This coiled-coil domain has been shown to negatively regulate the intrinsic kinase activity of KFC. genecards.orguniprot.org Sequence comparisons have also indicated high identity between KFC and other kinases, such as TAO1, particularly within the kinase domain. genecards.orgproteinatlas.orgebi.ac.uk
Evolutionary Perspectives and Comparative Genomics of Ste20 Like Kinases
Phylogenetic Analysis within the Ste20 Kinase Family
The Ste20 kinase family is broadly categorized into two main subfamilies based on the location of their kinase domain: the p21-activated kinases (PAKs), which have a C-terminal kinase domain, and the Germinal Center Kinases (GCKs), which feature an N-terminal kinase domain. imrpress.combiorxiv.org Phylogenetic analyses based on the amino acid sequences of their catalytic domains are essential for understanding the evolutionary relationships and functional groupings within this large family. researchgate.net
The KFC protein, originally identified in chicken embryo fibroblasts, is a member of the Ste20-like kinase family. nih.govresearchgate.net It is characterized by an N-terminal kinase domain, placing it within the GCK branch of the Ste20 family. nih.govresearchgate.net Sequence comparisons reveal that the kinase domain of KFC is highly similar to that of the human TAO1 (Thousand-and-one amino acid) kinase. researchgate.net
The Ste20 family is further divided into multiple subfamilies. For instance, phylogenetic analysis of the GCK group reveals several distinct subfamilies, including GCK-I, GCK-II, and GCK-III. imrpress.com Kinases within these subfamilies, such as the human MST1 and MST2 (Mammalian Ste20-like kinases) in the GCK-II subfamily, share a conserved N-terminal kinase domain and a C-terminal regulatory region. imrpress.comnih.gov Phylogenetic trees constructed using the kinase domain sequences show distinct clustering, separating the PAKs from the various GCK subfamilies. biorxiv.org The placement of KFC and its homologs within these phylogenetic trees firmly establishes their identity as GCK-family kinases.
Table 1: Major Subfamilies of the Ste20 Kinase Family
| Subfamily Group | Defining Characteristic | Examples |
|---|---|---|
| p21-activated kinases (PAKs) | C-terminal kinase domain | PAK1, PAK4 |
| Germinal Center Kinases (GCKs) | N-terminal kinase domain | GCK, MST1, MST2, KFC, TAO1 |
This table provides a simplified overview of the major divisions within the Ste20 kinase family based on the position of their catalytic domain.
Conservation of this compound Homologs Across Vertebrate and Invertebrate Species
Homologs of Ste20-like kinases are found throughout the animal kingdom, highlighting their ancient evolutionary origins and fundamental biological roles. The conservation of these proteins across diverse species allows for comparative studies to understand their core functions. nih.gov
The this compound, first cloned from chicken (Gallus gallus), has clear orthologs in other vertebrate species. As mentioned, its closest known homolog is the human TAO1 kinase. researchgate.net The high degree of sequence identity, particularly within the N-terminal kinase domain, suggests a conserved biochemical function. Homologous proteins are also present in other mammals, such as mice, and in other vertebrate lineages. nih.gov
Evidence for Ste20-like kinase conservation extends to invertebrate species. Studies have identified numerous Ste20-like kinases in organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans). imrpress.combiorxiv.org For example, the Hippo (Hpo) kinase in Drosophila is a well-studied Ste20-like kinase belonging to the GCK-II subfamily. biorxiv.orgnih.gov While not a direct ortholog of KFC, its membership in the broader Ste20 family points to the conservation of these signaling modules. Similarly, the social amoeba Dictyostelium discoideum possesses at least 17 members of the Ste20 kinase family, which can be phylogenetically grouped with their human counterparts. nih.gov The crustacean Artemia parthenogenetica also possesses a Ste20-like kinase (ArSLK) that shares the conserved N-terminal kinase domain structure. plos.org
The conservation pattern suggests that the fundamental architecture of an N-terminal kinase domain followed by a C-terminal regulatory region, as seen in KFC, is an ancient feature that has been maintained through extensive evolutionary time. researchgate.net
Table 2: Examples of KFC and Ste20-like Kinase Homologs in Different Species
| Protein Name | Species | Phylum | Significance |
|---|---|---|---|
| KFC | Gallus gallus (Chicken) | Chordata | The originally identified protein. nih.gov |
| TAO1 | Homo sapiens (Human) | Chordata | Closest human homolog to KFC. researchgate.net |
| Hippo (Hpo) | Drosophila melanogaster (Fruit Fly) | Arthropoda | A GCK-II subfamily member crucial for organ size control. biorxiv.orgnih.gov |
| Krs1 | Dictyostelium discoideum (Slime Mold) | Amoebozoa | A GCK-II subfamily member. nih.gov |
| ArSLK | Artemia parthenogenetica (Brine Shrimp) | Arthropoda | A Ste20-like kinase involved in stress resistance. plos.org |
This table illustrates the broad evolutionary conservation of Ste20-like kinases across different phyla.
Divergence and Specialization of Kinase Functions in Evolutionary Context
While the core kinase domain is conserved, the functional diversification of Ste20 kinases is a hallmark of their evolution. plos.org This specialization is achieved through variations in substrate specificity, regulatory mechanisms, domain architecture, and subcellular localization. researchgate.netplos.org
The this compound provides a clear example of functional specialization. It exists in two splice isoforms, a full-length version (KFCL) and a shorter, spliced variant (KFCS). nih.govresearchgate.net These isoforms exhibit different biological properties; for instance, overexpression of KFCL, but not KFCS, leads to an increased growth rate in chicken embryo fibroblasts, a mitogenic effect not commonly reported for other members of this kinase family. nih.govresearchgate.net This suggests a specialized role for KFC in regulating cell proliferation.
Functional divergence is also evident in the signaling pathways these kinases regulate. Activated KFC has been shown to specifically activate the stress-activated protein kinase (SAPK/JNK) pathway, while having little effect on other MAP kinase pathways like ERK or p38. nih.govresearchgate.net The specificity of substrate recognition is a key driver of kinase evolution. nih.gov Studies on the broader Ste20 family have identified key residues within the catalytic domain that determine which amino acid motifs surrounding a phosphorylation site are preferred. nih.gov For example, while all Ste20 kinases tend to recognize a hydrophobic residue at the +1 position relative to the phosphorylation site, subgroups like the PAKs have a distinct preference for basic residues at upstream positions. nih.gov This divergence in substrate preference allows different kinases, even within the same cell, to regulate distinct sets of proteins. biorxiv.org
The C-terminal non-kinase region is a major site of evolutionary divergence and functional innovation. researchgate.net In KFC, this region contains a coiled-coil domain that negatively regulates its intrinsic kinase activity. nih.govresearchgate.net Truncation of this C-terminal domain results in a constitutively active kinase. nih.gov This modular design, where a catalytic domain is coupled with a distinct regulatory domain, allows for the evolution of diverse activation mechanisms and protein-protein interactions, enabling kinases like KFC to be integrated into specific cellular signaling networks. researchgate.net
Future Directions and Unexplored Research Avenues
Identification of Physiological Substrates and Regulatory Partners of KFC Protein
A kinase's function is intrinsically linked to the proteins it phosphorylates (its substrates) and the molecules that regulate its own activity (its regulatory partners). A primary and essential line of future inquiry will be the comprehensive identification of these interacting molecules. High-throughput screening methods, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry (AP-MS), will be instrumental in creating an initial interactome map for the this compound. These unbiased approaches are likely to reveal a wide range of potential substrates and binding partners, offering the first glimpse into the cellular pathways in which this compound may be involved.
Further focused studies will then be required to validate these initial findings. In vitro kinase assays using purified recombinant this compound and candidate substrates will be essential to confirm direct phosphorylation events. Concurrently, co-immunoprecipitation experiments from cell lysates will serve to verify the identified protein-protein interactions within a more physiological context. The identification of these molecular partners will be the first step in unraveling the specific cellular signaling cascades orchestrated by the this compound.
In Vivo Functional Studies and Development of Genetic Models for this compound
To truly understand the biological role of the this compound, it is imperative to move from in vitro and cell-based assays to whole-organism studies. The development of genetic models, such as knockout and knock-in mice, or the use of more genetically tractable organisms like Drosophila melanogaster or Caenorhabditis elegans, will be a critical endeavor. These models will allow for the systemic investigation of the consequences of this compound loss-of-function or the introduction of specific mutations.
Phenotypic analysis of these genetic models will provide invaluable insights into the physiological processes governed by the this compound. Researchers will need to conduct a broad range of assessments, including developmental studies, metabolic analyses, and behavioral observations. For instance, if in vitro data suggests a role in cell cycle regulation, the genetic models would be examined for any abnormalities in tissue development or an increased propensity for tumor formation. These in vivo studies are indispensable for contextualizing the cellular functions of the this compound within a complex, multicellular organism.
Advanced Structural Elucidation of this compound Domains (e.g., X-ray crystallography)
A detailed, three-dimensional understanding of the this compound's structure is paramount for a mechanistic appreciation of its function. While sequence analysis can predict the presence of a kinase domain, high-resolution structural biology techniques are necessary to reveal the precise architecture of this and other potential regulatory domains. X-ray crystallography and cryogenic electron microscopy (cryo-EM) will be the principal methods employed to solve the atomic structure of the this compound.
Investigation of Post-Translational Modifications Beyond Phosphorylation in this compound Regulation
While autophosphorylation is a common regulatory mechanism for kinases, the activity of the this compound is likely to be modulated by a broader spectrum of post-translational modifications (PTMs). A comprehensive investigation into these modifications is a crucial, yet often overlooked, area of research. Mass spectrometry-based proteomics will be a powerful tool to identify a wide range of PTMs, including ubiquitination, acetylation, methylation, and glycosylation, on the this compound.
Once identified, the functional consequences of these PTMs will need to be determined. This will involve generating mutants of the this compound where the modified residues are changed to mimic either the modified or unmodified state. The impact of these mutations on the this compound's kinase activity, its interactions with other proteins, and its subcellular localization will then be assessed. This line of inquiry promises to reveal a more nuanced and complete picture of how the this compound's function is dynamically regulated within the cell.
Novel Approaches for Modulating this compound Activity in Cellular Systems
The ability to precisely control the activity of the this compound in living cells is essential for dissecting its specific functions and for its potential as a future therapeutic target. The development of novel modulatory approaches will be a key research focus. One promising strategy is the creation of chemical-genetic tools, where the this compound is engineered to be uniquely sensitive to a small molecule inhibitor that does not affect other kinases. This would allow for the acute and reversible inhibition of this compound activity in a temporal and dose-dependent manner.
Another innovative approach is the use of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). A PROTAC designed to specifically target the this compound would lead to its ubiquitination and subsequent degradation by the proteasome, effectively removing the protein from the cellular environment. These advanced methods for modulating this compound activity will provide researchers with powerful tools to probe its function with a high degree of precision and control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
